molecular formula C25H31ClN4O2 B2629300 (Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile CAS No. 1252567-26-2

(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile

Cat. No. B2629300
CAS RN: 1252567-26-2
M. Wt: 455
InChI Key: UVSXDRUXPIYNNX-UHFFFAOYSA-N
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Description

(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

  • A class of bis(heteroaryl)piperazines (BHAPs), which are structurally similar to the compound , has been identified as potent inhibitors of HIV-1 reverse transcriptase, a key enzyme in the lifecycle of the HIV virus. This suggests potential applications in antiviral therapy, particularly for HIV treatment (Romero et al., 1994).

Synthesis and Characterization

  • Researchers have developed methods for synthesizing and characterizing compounds with structures related to the query compound. These methods are crucial for exploring the properties and potential applications of new chemical entities (Wujec & Typek, 2023).

Anticonvulsant Properties

  • Some derivatives of compounds structurally related to the query have been synthesized and tested for anticonvulsant activity. This indicates potential applications in the treatment of epilepsy and other seizure disorders (Obniska & Zagórska, 2003).

Antidepressant Potential

  • Certain derivatives of piperazine, which is a part of the compound's structure, have shown potential as antidepressants. This suggests a possible application in the treatment of depression and related mood disorders (Oficialdegui et al., 2000).

Antimicrobial Activity

  • Compounds with structural similarities to the query compound have been synthesized and tested for antimicrobial activity, indicating potential use in combating bacterial infections (Bektaş et al., 2007).

Cancer Research

  • Certain piperazine derivatives have been studied for their interaction with cancer-related targets, such as the CB1 cannabinoid receptor. This suggests potential applications in cancer research, particularly in understanding the molecular mechanisms of cancer progression (Shim et al., 2002).

PET Imaging in Cancer

  • Some compounds structurally related to the query have been explored as potential PET probes for imaging enzymes involved in cancer, like PIM1 kinase. This could be instrumental in cancer diagnosis and treatment monitoring (Gao et al., 2013).

properties

IUPAC Name

(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O2/c1-18-12-22(20(3)30(18)19(2)17-32-4)14-23(15-27)25(31)29-10-8-28(9-11-29)16-21-6-5-7-24(26)13-21/h5-7,12-14,19H,8-11,16-17H2,1-4H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSXDRUXPIYNNX-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C(C)COC)C)/C=C(/C#N)\C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile

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